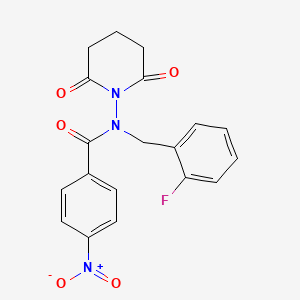![molecular formula C19H23ClN2O2 B5088936 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol CAS No. 6108-09-4](/img/structure/B5088936.png)
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1996 by scientists at Pfizer and has since been studied for its potential use in cancer treatment.
作用機序
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol targets the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and survival. It competes with ATP for binding to the kinase domain, leading to inhibition of its activity. This results in decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, with minimal effects on other kinases. It has been shown to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell proliferation and survival. In animal studies, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is its specificity for EGFR tyrosine kinase, which allows for targeted inhibition of cancer cell growth. It has also been shown to have a low toxicity profile in animal studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have developed resistance to EGFR inhibitors.
将来の方向性
There are several future directions for research on 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another direction is to study its effectiveness in patient-derived tumor models, which may better mimic the complexity of human tumors. Additionally, further research is needed to identify biomarkers that can predict response to 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol and other EGFR inhibitors.
合成法
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized through a multi-step process starting with 4-methoxyphenol and 3-chlorobenzylamine. The two compounds are reacted together in the presence of hydrochloric acid to form the intermediate 4-(3-chlorobenzyl)-1-piperazinyl-4-methoxyphenol. This intermediate is then reacted with formaldehyde and sodium borohydride to produce 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of EGFR, a protein that is overexpressed in many types of cancer. Inhibition of EGFR has been shown to slow down cancer cell growth and induce apoptosis, or programmed cell death. 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been tested in various cancer cell lines and animal models, showing promising results in inhibiting tumor growth.
特性
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-5-6-19(23)16(12-18)14-22-9-7-21(8-10-22)13-15-3-2-4-17(20)11-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXHLNJQGNWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387301 |
Source


|
| Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6108-09-4 |
Source


|
| Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)



![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
methanone](/img/structure/B5088928.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)